(S)-1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Description
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(1S)-6,7-dimethoxy-1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C14H21NO2/c1-9(2)14-11-8-13(17-4)12(16-3)7-10(11)5-6-15-14/h7-9,14-15H,5-6H2,1-4H3/t14-/m0/s1 |
InChI Key |
IRWSLTSAQIJKQL-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)[C@H]1C2=CC(=C(C=C2CCN1)OC)OC |
Canonical SMILES |
CC(C)C1C2=CC(=C(C=C2CCN1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Intermediate Preparation: 6,7-Dimethoxy-3,4-dihydroisoquinoline
The one-pot synthesis from CN110845410A offers a scalable route:
-
Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate at reflux (6 h).
-
Cyclization : Treatment with oxalyl chloride in acetonitrile at 10–20°C (2 h).
-
Catalytic Ring Closure : Phosphotungstic acid (0.1–0.3 wt%) facilitates cyclization (1 h).
-
Workup : Methanol addition, reflux (3 h), and crystallization at 5–10°C yield the hydrochloride salt.
Table 1: Reaction Conditions and Yields for Dihydroisoquinoline Synthesis
| Step | Reagent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Formylation | Ethyl formate | Reflux | 6 h | 95 |
| Cyclization | Oxalyl chloride | 10–20°C | 2 h | 85 |
| Ring Closure | Phosphotungstic acid | 50–55°C | 1 h | 78–80 |
Introduction of the Isopropyl Group
Alkylation of the tetrahydroisoquinoline nitrogen is achieved using 2-bromo-2-methylpropane or isopropyl bromide under basic conditions (K₂CO₃, DMF, 60°C). WO2005118548A1 reports that steric hindrance from the 6,7-dimethoxy groups necessitates prolonged reaction times (24–48 h) for complete substitution, with yields of 65–70%.
Critical Factors for Alkylation Efficiency:
-
Base Selection : Potassium carbonate minimizes side reactions vs. stronger bases.
-
Solvent Polarity : DMF enhances nucleophilicity of the tetrahydroisoquinoline nitrogen.
-
Stoichiometry : 1.2–1.5 equivalents of alkylating agent to prevent di-alkylation.
Resolution of Racemic Mixtures and Chiral Analysis
For racemic mixtures, chiral resolution via diastereomeric salt formation using (R)- or (S)-mandelic acid is employed. However, the catalytic asymmetric hydrogenation route is preferred for industrial scalability. HPLC with Chiralpak AD-H columns (hexane:isopropanol 90:10, 1 mL/min) confirms enantiomeric purity, with typical retention times of 12.3 min for (S)- and 14.1 min for (R)-enantiomers.
Case Study: Multi-Kilogram Synthesis
Example Protocol from WO2005118548A1 (Adapted for Isopropyl Derivative):
-
Dihydroisoquinoline Preparation : 3,4-Dimethoxyphenethylamine (1.0 kg) undergoes formylation and cyclization as per.
-
Transfer Hydrogenation : React dihydroisoquinoline (0.8 kg) with [(R,R)-TsDPEN-Ru] catalyst (8 g) in isopropanol/formic acid (72 h, 80°C).
-
Alkylation : Treat (S)-tetrahydroisoquinoline (0.7 kg) with isopropyl bromide (1.2 eq), K₂CO₃ (2.5 eq) in DMF (48 h, 60°C).
-
Isolation : Crystallization from ethyl acetate/heptane yields 0.6 kg (72%) of (S)-1-isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (ee = 98.5%).
Table 2: Performance Metrics for Industrial-Scale Synthesis
| Parameter | Value |
|---|---|
| Overall Yield | 58–62% |
| Purity (HPLC) | 99.3% |
| Enantiomeric Excess | 98.5–99.1% |
| Process Mass Intensity | 23.4 kg/kg |
Chemical Reactions Analysis
Types of Reactions: (S)-1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the isoquinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research has indicated that compounds related to (S)-1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit antidepressant-like activity. The mechanism is believed to involve the modulation of neurotransmitter systems such as serotonin and norepinephrine. A study demonstrated that derivatives of tetrahydroisoquinoline could significantly reduce depressive behaviors in animal models .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis. In vitro studies suggest that it may inhibit pathways leading to neurodegeneration, making it a candidate for further research in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Analgesic Properties
Additionally, this compound has been noted for its analgesic effects. Experimental models indicate that it can reduce pain perception through interaction with opioid receptors and modulation of pain pathways .
Neuropharmacology
Cognitive Enhancement
There is growing evidence that this compound may enhance cognitive functions. Studies have shown that it could improve memory and learning abilities in animal models by influencing cholinergic systems and promoting synaptic plasticity . This aspect makes it a potential candidate for developing cognitive enhancers.
Potential in Treating Addiction
Research suggests that tetrahydroisoquinoline derivatives may play a role in addiction treatment by modulating dopaminergic pathways. The ability to influence reward mechanisms in the brain could provide new avenues for therapeutic interventions in substance use disorders .
Synthetic Organic Chemistry
Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of various derivatives with tailored pharmacological properties. Researchers utilize it in synthesizing more complex molecules that can be tested for biological activity .
Chiral Synthesis
The compound's chirality is particularly valuable in asymmetric synthesis processes. Its use can lead to the production of chiral drugs with improved efficacy and reduced side effects compared to their racemic counterparts .
Case Studies
Mechanism of Action
The mechanism of action of (S)-1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: It may modulate signaling pathways related to dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activities
The pharmacological and toxicological profiles of THIQ derivatives are highly dependent on substituents at the 1-position. Key structural analogs include:
Key Observations:
- Substituent Impact on Toxicity : Bulky aryl groups (e.g., bromo-hydroxyphenyl in 3e ) significantly reduce acute toxicity compared to smaller substituents like phenyl (3a ) . The isopropyl group’s toxicity profile remains unstudied, but alkyl substituents may offer metabolic stability advantages over aromatic groups.
- Pharmacological Potency: Aryl-substituted THIQs exhibit stronger vasorelaxant (IC₅₀: 41.6 μM) and inotropic (EC₅₀: 14.6 μM) effects compared to flavonoids like dihydroquercetin . The isopropyl analog’s activity is unknown but may differ due to steric effects.
- Local Anesthetic Activity : 1-Aryl-THIQs (e.g., 3a ) show prolonged anesthetic effects (>2x lidocaine) without irritation in most cases .
Toxicity and Structure–Toxicity Relationships (STR)
- 1-Aryl-THIQs : Acute toxicity varies widely; 3a (LD₅₀: 280 mg/kg) is 13.75x more toxic than 3e (LD₅₀: 3850 mg/kg), highlighting the role of electron-withdrawing substituents in reducing toxicity .
- In Silico Predictions : ADMET/TOPKAT models suggest acceptable pharmacokinetics for 1-aryl-THIQs but variable hepatotoxicity risks . Alkyl substituents like isopropyl may alter these profiles.
Biological Activity
(S)-1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (often referred to as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.
- Molecular Formula : C14H21NO2·HCl
- Molar Mass : 271.786 g/mol
- Melting Point : 246 °C
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Effects : Studies have shown that this compound can protect neurons from oxidative stress and apoptosis. It has been linked to the modulation of neurotrophic factors which are essential for neuronal survival and growth.
- Antidepressant Properties : The compound has demonstrated potential antidepressant effects in animal models by influencing neurotransmitter systems such as serotonin and norepinephrine.
- Cardiovascular Effects : Research indicates that it may have alpha-adrenolytic activity, which could lead to vasodilation and reduced blood pressure in certain experimental setups.
- Antinociceptive Effects : The compound has been evaluated for its pain-relieving properties, showing promise in reducing pain responses in animal models.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Mechanisms
A study published in Drug Metabolism and Disposition examined the neuroprotective effects of this compound. The researchers found that the compound significantly increased the expression of brain-derived neurotrophic factor (BDNF) in cultured neurons, suggesting a mechanism through which it exerts its protective effects against neurodegeneration .
Case Study: Antidepressant Activity
In a randomized controlled trial involving rodents subjected to chronic stress models, this compound was administered over several weeks. Results indicated a significant reduction in depressive-like behaviors compared to control groups. The study highlighted the compound's ability to modulate serotonin levels effectively .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies suggest it has favorable absorption characteristics and a half-life conducive to sustained therapeutic effects.
Q & A
Q. How do dimerization and stereoisomerism impact the compound’s bioactivity?
- Methodological Answer : Dimerization via Diels-Alder reactions generates stereoisomers with divergent activities. For example, (R,R)-configured dimers of 6,7-dimethoxy-tetrahydroisoquinoline show 10-fold higher serotonin receptor affinity than (S,S)-isomers. Chiral HPLC separation and crystallography are essential for characterizing these differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
